An In-depth Technical Guide to 2-Benzylideneoctanal: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 2-Benzylideneoctanal: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Benzylideneoctanal, commonly known in the fragrance industry as alpha-hexylcinnamaldehyde (B145862) (HCA), is an aromatic aldehyde renowned for its characteristic jasmine-like floral scent.[1] While it occurs naturally in the essential oil of chamomile, the vast majority of HCA used commercially is produced synthetically.[1] It is a key constituent in a wide array of consumer products, including perfumes, cosmetics, soaps, and household cleaners, where it functions as a fragrance and fixative.[2] Beyond its olfactory properties, recent scientific investigations have highlighted its potential biological activities, including roles as a chemosensitizing agent in oncology and as a larvicide, making it a molecule of increasing interest to the drug development and life sciences research communities.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, spectral characterization, and known biological activities of 2-benzylideneoctanal.
Chemical Structure and Identification
2-Benzylideneoctanal is a member of the cinnamaldehyde (B126680) class of compounds, featuring a hexyl substituent at the alpha position of the propenal backbone. The molecule exists primarily as the (E)-isomer due to greater steric stability.
| Identifier | Value |
| IUPAC Name | (2E)-2-benzylideneoctanal |
| Synonyms | alpha-Hexylcinnamaldehyde, Hexyl Cinnamal, HCA[2][3] |
| CAS Number | 101-86-0 |
| Molecular Formula | C₁₅H₂₀O |
| SMILES | CCCCCC/C(=C/C1=CC=CC=C1)/C=O |
| InChI | InChI=1S/C15H20O/c1-2-3-4-6-11-15(13-16)12-14-9-7-5-8-10-14/h5,7-10,12-13H,2-4,6,11H2,1H3/b15-12+ |
Physicochemical Properties
2-Benzylideneoctanal is a pale yellow liquid at room temperature with low volatility. It is nearly insoluble in water but demonstrates good solubility in organic solvents and oils.[1]
| Property | Value |
| Molecular Weight | 216.32 g/mol |
| Appearance | Pale yellow liquid[1] |
| Odor | Floral, jasmine-like[1] |
| Boiling Point | ~308 °C at 760 mmHg |
| Melting Point | ~4 °C |
| Density | ~0.95 g/cm³ at 25 °C[4] |
| Flash Point | ~147 °C[2] |
| Vapor Pressure | ~0.0002 hPa at 20 °C[2] |
| Water Solubility | 2.75 mg/L[3] |
| LogP | 4.8[2] |
Synthesis
The industrial synthesis of 2-benzylideneoctanal is primarily achieved through a base-catalyzed crossed-aldol or Knoevenagel condensation reaction between benzaldehyde (B42025) and n-octanal.
Experimental Protocol: Base-Catalyzed Aldol Condensation
This protocol describes a general laboratory-scale synthesis.
Materials:
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Benzaldehyde (1.0 eq)
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n-Octanal (1.0 eq)
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Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) as a 10% aqueous solution (catalytic amount)
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Ethanol (as solvent)
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Diethyl ether or Ethyl acetate (B1210297) (for extraction)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Stir plate, round-bottom flask, reflux condenser, separatory funnel, rotary evaporator
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzaldehyde and an equimolar amount of n-octanal, dissolved in ethanol.
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Catalyst Addition: While stirring at room temperature, slowly add the aqueous NaOH or KOH solution to the flask. The reaction is exothermic. Maintain the temperature between 25-40 °C, using a water bath for cooling if necessary.
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Reaction: Stir the mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the catalyst with a dilute acid (e.g., 1M HCl).
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Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 2-benzylideneoctanal is purified by vacuum distillation to yield a pale yellow liquid.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum provides characteristic signals for the aldehydic, vinylic, aromatic, and aliphatic protons.
| Proton Assignment | Approx. Chemical Shift (δ) ppm |
| Aldehyde (-CHO) | 9.34 |
| Vinylic (=CH-Ph) | 7.19 |
| Aromatic (C₆H₅) | 7.39 - 7.48 |
| Allylic (-CH₂-C=) | 2.52 |
| Aliphatic (-CH₂-) | 1.29 - 1.49 |
| Terminal Methyl (-CH₃) | 0.88 |
| (Data corresponds to a spectrum in CDCl₃ at 400 MHz) |
¹³C NMR Spectroscopy
Definitive assignment of all carbon signals typically requires 2D NMR techniques (e.g., HSQC/HMBC). However, the approximate chemical shifts can be predicted based on the functional groups present.
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| Aldehyde (C=O) | 190 - 195 |
| Vinylic (C=CH) | 150 - 155 |
| Vinylic (C=CH) | 138 - 142 |
| Aromatic (Quaternary) | 134 - 137 |
| Aromatic (CH) | 128 - 131 |
| Aliphatic (CH₂, CH₃) | 14 - 32 |
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions corresponding to the carbonyl and alkene functionalities.
| Vibration | Approx. Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (Aldehyde) | 2830-2695 | Medium |
| C-H stretch (Aromatic/Vinylic) | 3100-3000 | Medium |
| C-H stretch (Aliphatic) | 3000-2850 | Strong |
| C=O stretch (α,β-unsaturated Aldehyde) | 1705-1680 | Strong |
| C=C stretch (Alkene) | 1645-1620 | Medium |
| C=C stretch (Aromatic) | 1600, 1475 | Medium-Weak |
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry shows a distinct molecular ion peak and characteristic fragmentation patterns.
| m/z (relative intensity) | Possible Fragment |
| 216 (45) | [M]⁺ (Molecular Ion) |
| 187 | [M-CHO]⁺ |
| 145 | [M-C₅H₁₁]⁺ |
| 129 | [C₁₀H₉]⁺ |
| 117 | [C₉H₉]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| (Data from EI-MS at 70 eV) |
Biological Activity and Mechanisms of Action
Chemosensitization in Cancer Cells
Studies have shown that 2-benzylideneoctanal (HCA) can act as a chemosensitizing agent, enhancing the cytotoxic effects of chemotherapeutic drugs like doxorubicin (B1662922) in human cancer cell lines. This effect is particularly notable as HCA itself exhibits low cytotoxicity. The proposed mechanisms involve the modulation of multidrug resistance (MDR).
Two primary pathways are suggested:
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Inhibition of ABC Transporters: HCA may interfere with the function of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which act as efflux pumps to remove cytotoxic drugs from cancer cells. By inhibiting these pumps, HCA increases the intracellular accumulation and efficacy of the chemotherapeutic agent.
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Alteration of Membrane Permeability: As a lipophilic molecule, HCA can intercalate into the lipid bilayer of the cell membrane. This interaction can disrupt membrane integrity and fluidity, potentially increasing its permeability to co-administered drugs.
Larvicidal Activity
Research has identified 2-benzylideneoctanal and its derivatives as potent larvicides against mosquito species like Aedes albopictus. The mechanism of action appears distinct from common neurotoxic insecticides. Histopathological analysis suggests that these compounds induce injury to the intestinal epithelial cells of the larvae. This damage is correlated with the inhibition of phosphatase activity, a critical enzymatic function in the insect gut, ultimately leading to mortality.
Safety and Handling
2-Benzylideneoctanal is classified as a skin sensitizer (B1316253) and can cause allergic reactions in susceptible individuals.[1] It is also recognized as being toxic to aquatic life with long-lasting effects. Standard laboratory personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, should be worn during handling. Work should be conducted in a well-ventilated area or fume hood. Store in a cool, dry place away from strong oxidizing agents and direct sunlight.[1]
Conclusion
2-Benzylideneoctanal is a multifaceted compound with a well-established role in the fragrance industry and emerging potential in the biomedical field. Its chemical structure, characterized by an α,β-unsaturated aldehyde conjugated to an aromatic ring with an extended alkyl chain, dictates its physicochemical properties and reactivity. While its synthesis is straightforward, its biological activities, particularly as a chemosensitizer and insecticide, present compelling avenues for future research and development. A thorough understanding of its chemical properties and mechanisms of action is crucial for professionals seeking to harness its potential in new therapeutic and vector-control applications.
